molecular formula C15H11Br2N5 B14251710 N~2~,N~6~-Bis(6-bromopyridin-2-yl)pyridine-2,6-diamine CAS No. 427900-24-1

N~2~,N~6~-Bis(6-bromopyridin-2-yl)pyridine-2,6-diamine

Cat. No.: B14251710
CAS No.: 427900-24-1
M. Wt: 421.09 g/mol
InChI Key: HEPZDHVTTUZRDX-UHFFFAOYSA-N
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Description

N~2~,N~6~-Bis(6-bromopyridin-2-yl)pyridine-2,6-diamine is a heterocyclic compound with the molecular formula C17H15Br2N5. This compound is characterized by the presence of two bromopyridinyl groups attached to a pyridine-2,6-diamine core. It is commonly used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~6~-Bis(6-bromopyridin-2-yl)pyridine-2,6-diamine typically involves a multi-step process. One common method includes the reaction of 2,6-diaminopyridine with 2,6-dibromopyridine in the presence of potassium tert-butoxide as a base and tetrahydrofuran as the solvent. The reaction is carried out under an inert atmosphere, followed by the addition of methyl iodide to complete the synthesis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~6~-Bis(6-bromopyridin-2-yl)pyridine-2,6-diamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

N~2~,N~6~-Bis(6-bromopyridin-2-yl)pyridine-2,6-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2,N~6~-Bis(6-bromopyridin-2-yl)pyridine-2,6-diamine involves its interaction with specific molecular targets. The bromopyridinyl groups can form coordination complexes with metal ions, influencing various biochemical pathways. The compound’s ability to undergo substitution reactions also allows it to modify biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N~2~,N~6~-Bis(6-chloropyridin-2-yl)pyridine-2,6-diamine
  • N~2~,N~6~-Bis(6-fluoropyridin-2-yl)pyridine-2,6-diamine
  • N~2~,N~6~-Bis(6-iodopyridin-2-yl)pyridine-2,6-diamine

Uniqueness

N~2~,N~6~-Bis(6-bromopyridin-2-yl)pyridine-2,6-diamine is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and properties. The bromine atoms can participate in various substitution reactions, making this compound versatile for different applications. Additionally, the compound’s ability to form coordination complexes with metal ions sets it apart from its analogs .

Properties

CAS No.

427900-24-1

Molecular Formula

C15H11Br2N5

Molecular Weight

421.09 g/mol

IUPAC Name

2-N,6-N-bis(6-bromopyridin-2-yl)pyridine-2,6-diamine

InChI

InChI=1S/C15H11Br2N5/c16-10-4-1-6-12(18-10)20-14-8-3-9-15(22-14)21-13-7-2-5-11(17)19-13/h1-9H,(H2,18,19,20,21,22)

InChI Key

HEPZDHVTTUZRDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)NC2=NC(=CC=C2)Br)NC3=NC(=CC=C3)Br

Origin of Product

United States

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